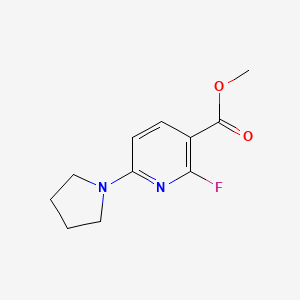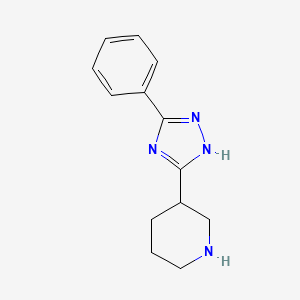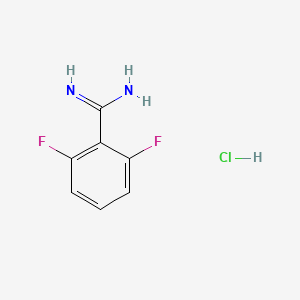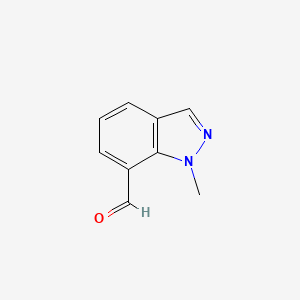
1-Methyl-1H-indazole-7-carbaldehyde
Descripción general
Descripción
“1-Methyl-1H-indazole-7-carbaldehyde” is a heterocyclic compound . It is a solid substance and its molecular formula is C9H8N2O .
Synthesis Analysis
The synthesis of indazole derivatives, including “this compound”, has been a topic of interest in the field of organic chemistry . Various methods have been explored, including cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as a starting material . A new practical synthesis of 1H-indazole has been presented, where a hydrogen bond propelled mechanism is proposed .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code 1S/C9H8N2O/c1-11-9-7 (5-10-11)3-2-4-8 (9)6-12/h2-6H,1H3 . This indicates that the compound consists of a 1H-indazole ring with a methyl group at the 1-position and a carbaldehyde group at the 7-position.
Physical And Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 160.18 . The compound should be stored under an inert gas (nitrogen or Argon) at 2-8°C .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- 1-Methyl-1H-indazole-7-carbaldehyde and related compounds have been a subject of study for their synthesis methods and properties. For instance, 1H-indazole-3-carbaldehyde was synthesized through the ring opening of indole in acid condition, followed by diazotization and cyclization, which is notable for its low cost and suitability for industrial production (Gong Ping, 2012).
Structural Analysis
- The compound has been analyzed through X-ray, FT-IR, FT-Raman, and DFT computations to understand its intermolecular interactions. Such studies reveal detailed insights into its molecular structure and interactions, contributing to a better understanding of its chemical behavior (B. Morzyk-Ociepa et al., 2021).
Antimicrobial Applications
- Derivatives of this compound have been synthesized and tested for their antimicrobial activity. For example, a study on the synthesis and antimicrobial activity of certain derivatives showed moderate to good activity against bacterial and fungal organisms (M. K. Swamy et al., 2019).
Reaction Behavior and Spectroscopy
- Research into the methylation reactions of indazoles and benzotriazoles, including this compound, has provided insights into their reactivity and spectroscopic characteristics, which are crucial for understanding their chemical behavior and potential applications (M. Palmer et al., 1975).
Synthetic Transformations
- The compound has been utilized in asymmetric syntheses, like the aminocatalyzed aza-Michael addition to α,β-unsaturated aldehydes. This method leads to enantioenriched fused polycyclic indazole architectures, demonstrating its potential in advanced synthetic organic chemistry (M. Giardinetti et al., 2016).
Fluorescence Properties
- Studies on compounds containing this compound structures have shown bright fluorescence properties, indicating their potential use in sensing and imaging applications (Anna Wrona-Piotrowicz et al., 2022).
Catalytic Applications
- The compound has been involved in the synthesis of new ligands, leading to the creation of palladacycles, which are effective as catalysts in various chemical reactions, demonstrating its utility in catalysis (M. Singh et al., 2017).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Indazole derivatives, which 1-methyl-1h-indazole-7-carbaldehyde is a part of, have been found to exhibit various biological activities .
Mode of Action
It’s worth noting that indazole derivatives have been reported to interact with their targets leading to various biological effects .
Biochemical Pathways
Indazole derivatives have been associated with various biochemical pathways .
Result of Action
Indazole derivatives have been reported to exhibit various biological activities .
Action Environment
It’s also important to note that this compound is part of the indazole derivatives, which have been associated with various biological activities .
Análisis Bioquímico
Biochemical Properties
1-Methyl-1H-indazole-7-carbaldehyde plays a significant role in biochemical reactions due to its reactive aldehyde group. This compound can form Schiff bases with primary amines, which are essential intermediates in many biochemical processes . It interacts with enzymes such as aldehyde dehydrogenases, which catalyze the oxidation of aldehydes to carboxylic acids . Additionally, this compound can interact with proteins through covalent bonding, potentially modifying their function and activity .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modifying key signaling proteins through covalent interactions . This compound may also impact gene expression by interacting with transcription factors or other regulatory proteins . Furthermore, this compound can alter cellular metabolism by affecting enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules. This compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . Additionally, this compound can modulate gene expression by interacting with DNA-binding proteins or transcription factors . These interactions can result in changes in the expression levels of specific genes, ultimately affecting cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions, but it may degrade over extended periods or under harsh conditions . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in gene expression and enzyme activity . These temporal effects are important considerations for experimental design and data interpretation .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response . At high doses, this compound may exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by aldehyde dehydrogenases to form carboxylic acids, which are further processed in cellular metabolism . This compound may also interact with cofactors such as nicotinamide adenine dinucleotide (NAD+) during enzymatic reactions . These interactions can influence metabolic flux and the levels of specific metabolites within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the localization and accumulation of the compound, influencing its biochemical activity . The distribution of this compound within different cellular compartments can also impact its interactions with specific biomolecules .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications . This compound may be directed to specific organelles or compartments within the cell, where it can exert its biochemical effects . The localization of this compound can influence its activity and function, as well as its interactions with other biomolecules .
Propiedades
IUPAC Name |
1-methylindazole-7-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-11-9-7(5-10-11)3-2-4-8(9)6-12/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUHRZXONDSMLBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2C=O)C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30678478 | |
| Record name | 1-Methyl-1H-indazole-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30678478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
951030-58-3 | |
| Record name | 1-Methyl-1H-indazole-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30678478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-(Chlorosulfonyl)-2,6-dimethylphenoxy]acetic acid](/img/structure/B1420963.png)
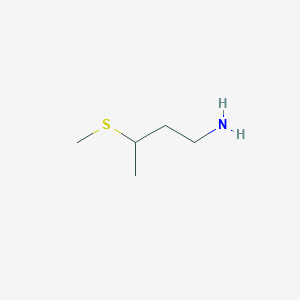
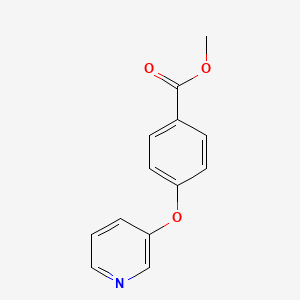
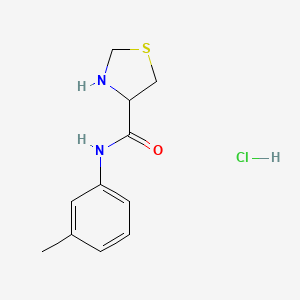




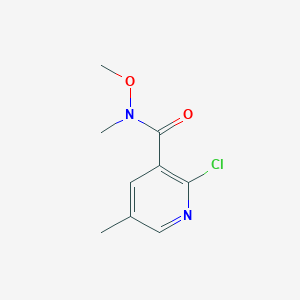
![N-(2-Cyanofuro[3,2-b]pyridin-7-yl)pivalamide](/img/structure/B1420976.png)

